molecular formula C11H22N2O3 B1672249 Ile-val CAS No. 41017-96-3

Ile-val

Cat. No. B1672249
CAS RN: 41017-96-3
M. Wt: 230.3 g/mol
InChI Key: BCXBIONYYJCSDF-CIUDSAMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ile-Val is a dipeptide formed from L-isoleucine and L-valine residues . It plays a critical role in the regulation of energy homeostasis, nutrition metabolism, gut health, immunity, and disease in humans and animals .


Synthesis Analysis

The synthesis of Ile and Val requires a single set of four enzymes that use multiple substrates to form these two amino acids . The first three of these enzymes are also used for Leu synthesis .


Molecular Structure Analysis

The molecular formula of Ile-Ile-Val is C17H33N3O4 . The structure of Ile-Val can be determined by through-bond experiments, and the methyl–methyl NOE data are analyzed in combination with the known structure .


Chemical Reactions Analysis

In extramembrane regions, hydrophobic residues are less frequent but interactions between aromatic and aliphatic amino acids as well as aromatic-sulfur interactions contribute more to stability . In transmembrane regions, polar residues are less abundant but interactions between residues of equal or opposite charges or non-charged polar residues as well as anion- π interactions appear stronger .


Physical And Chemical Properties Analysis

The molecular weight of Ile-Ile-Val is 343.5 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5 . The topological polar surface area is 122 Ų .

Scientific Research Applications

Metabolic Engineering Insights

Isotope labeling experiments (ILEs) and (13)C flux analysis have shown significant promise in metabolic engineering, particularly for pathway optimization in microbial systems. These techniques have been instrumental in enhancing product formation, uncovering novel metabolic functions, and improving the efficiency of host cell factories. The application of ILEs extends beyond academic research, finding utility in industrial labs for the development of more efficient microbial production systems. This approach has facilitated the rational engineering of metabolic pathways, leading to increased yields of desired products and a better understanding of cellular metabolism (McAtee, Jazmin, & Young, 2015).

Understanding Genetic Variability in Disease Susceptibility

Research has also focused on the genetic variability in the kinase binding domain of proteins, such as the dual-specific A kinase-anchoring protein 2 (d-AKAP2), where an amino acid change from isoleucine to valine has been associated with changes in cardiac function. This variability may have implications for disease susceptibility, particularly in the context of aging populations and cardiac health. The study of such genetic polymorphisms can provide insights into the molecular mechanisms underlying disease and inform the development of targeted therapies (Kammerer et al., 2003).

Investigating Amino Acid Polymorphisms in Cancer Risk

The role of isoleucine-valine polymorphisms in various genes has been extensively studied in relation to cancer risk. For instance, the CYP1A1 gene, which is involved in the detoxification of environmental carcinogens, exhibits an Ile-Val polymorphism that has been linked to an elevated risk of lung cancer among certain populations. Understanding these polymorphisms can aid in identifying individuals at higher risk and developing preventive strategies (Oyama et al., 1995).

Nutritional Science and Animal Production

In the field of animal nutrition and production, the interplay between dietary isoleucine and valine has been explored for its impact on growth performance and meat quality in animals such as poultry. Research findings suggest that these amino acids may become limiting factors in practical broiler diets, influencing body weight gain, feed conversion, and even meat quality. This knowledge can inform feed formulation to optimize animal growth and meat production (Corzo, Loar, & Kidd, 2009).

Environmental Science and Earth System Research

The integrated land ecosystem-atmosphere processes study (iLEAPS) has made significant contributions to our understanding of land-atmosphere interactions and their implications for climate change, water cycles, and atmospheric chemistry. This research underscores the importance of multidisciplinary approaches in addressing complex environmental challenges and informs policy and management strategies for sustainable development (Suni et al., 2015).

Safety And Hazards

The safety data sheet for Ile-Val can be found on ChemicalBook .

properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-5-7(4)8(12)10(14)13-9(6(2)3)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXBIONYYJCSDF-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20961386
Record name L-Isoleucyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoleucylvaline

CAS RN

41017-96-3
Record name L-Isoleucyl-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41017-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoleucylvaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041017963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Isoleucyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ile-val
Reactant of Route 2
Ile-val
Reactant of Route 3
Ile-val
Reactant of Route 4
Ile-val
Reactant of Route 5
Ile-val
Reactant of Route 6
Reactant of Route 6
Ile-val

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.